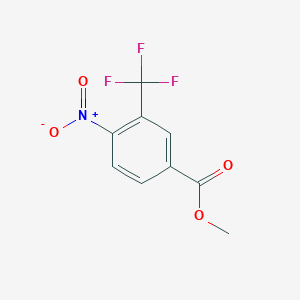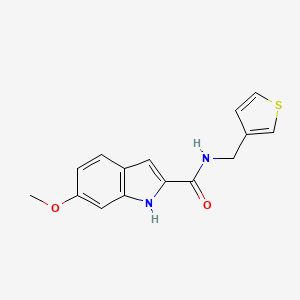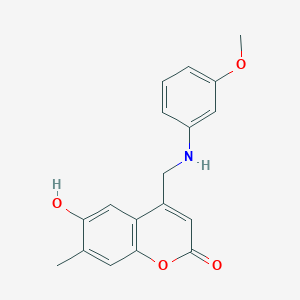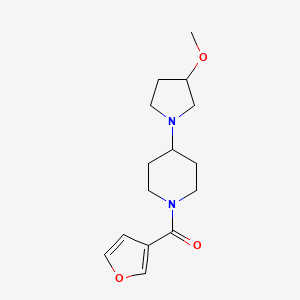![molecular formula C15H13N3O3 B2479271 4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde CAS No. 1917512-93-6](/img/structure/B2479271.png)
4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that consists of a pyrazolo[1,5-a]pyrazine ring system and a benzaldehyde moiety.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Transformation in Pyrazole Synthesis : 4-oxo-4H-[1]-benzopyran-3-carboxaldehydes, a related compound, undergo reactions to form pyrazolo derivatives. These transformations are significant in the synthesis of complex pyrazole structures (Stankovičová et al., 2006).
One-Pot, Multi-Component Synthesis : The compound plays a role in the efficient one-pot synthesis of pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, demonstrating its utility in creating pharmacologically relevant structures (Torkian et al., 2011).
Antioxidant Additive Synthesis : It is used in the synthesis of enaminonitrile and pyrazolo derivatives, which are evaluated as antioxidant additives for lubricating oils, indicating its potential in industrial applications (Amer et al., 2011).
Spectral Analysis and Quantum Studies : A novel compound synthesized from a related molecule has been studied for its spectral properties and quantum studies, indicating its significance in advanced material sciences (Halim & Ibrahim, 2022).
Synthesis of Pyrazole Ligands : Studies involve the synthesis of pyrazole ligands from related compounds, which are then used to form complexes with metal ions, suggesting applications in coordination chemistry (Budzisz et al., 2004).
Applications in Biomedical and Material Sciences
Antimicrobial and Antioxidant Scaffolds : Compounds synthesized from related molecules demonstrate antimicrobial and antioxidant activities, highlighting their potential in pharmaceutical research (Rangaswamy et al., 2017).
Bioactivity Studies : Synthesized derivatives have been studied for their bioactivity, including cytotoxicity and enzyme inhibition, which is crucial in drug discovery and development (Gul et al., 2016).
Synthesis of Schiff Base Compounds : The compound has been used in the synthesis of Schiff bases for studying their effects on corrosion inhibition, showcasing its application in material science and engineering (Emregül & Hayvalı, 2006).
Antiallergic Activity : Related compounds have shown antiallergic activity in pharmacological studies, indicating the compound’s relevance in developing new therapeutic agents (Nohara et al., 1985).
Hypoglycemic Activity : Derivatives of related compounds exhibit hypoglycemic activity, underscoring their potential in diabetes treatment research (Liu et al., 2008).
Wirkmechanismus
Target of Action
The compound “4-methoxy-3-({4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}methyl)benzaldehyde” is a derivative of the pyrazolo[1,5-a]pyrazin-4(5H)-ones . These compounds have been extensively studied in the biomedical field and have been found to interact with a variety of targets. They have been identified as antagonists for vasopressin 1b, j, k, and fibrinogen 2, 3 receptors . They also act as selective positive allosteric modulators for glutamate receptors GluN2A and mGluR5 .
Mode of Action
It is known that pyrazolo[1,5-a]pyrazin-4(5h)-ones, which this compound is a derivative of, interact regioselectively with n-iodosuccinimide in the presence of n-methylmorpholine to form 7-iodo derivatives . This interaction forms the basis for various synthetic transformations aimed at creating biologically active compounds .
Biochemical Pathways
It has been found that derivatives of pyrazolo[1,5-a]pyrazin-4(5h)-ones have been proposed for the treatment of lysosomal and neurodegenerative diseases, as well as cardiovascular diseases . This suggests that these compounds may interact with biochemical pathways related to these conditions.
Pharmacokinetics
For instance, the presence of a methoxy group (OCH3) and a carboxyl group (COOH) could potentially influence its absorption and distribution .
Result of Action
It has been found that derivatives of pyrazolo[1,5-a]pyrazin-4(5h)-ones have been used as inhibitors of mycobacterium tuberculosis h37rv, lung cancer tumors a549 and h322b, and the catalytic activity of hiv-1 integrase, tanks, and polyadp-ribose polymerase parp-1 . This suggests that the compound may have similar effects.
Action Environment
It is known that the compound’s synthesis involves a reaction with n-iodosuccinimide in the presence of n-methylmorpholine . This suggests that the compound’s action may be influenced by the presence of these substances in the environment.
Eigenschaften
IUPAC Name |
4-methoxy-3-[(4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl)methyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-21-14-3-2-11(10-19)8-12(14)9-17-6-7-18-13(15(17)20)4-5-16-18/h2-3,6-8,10,13,16H,4-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIORBSALADXGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C=CN3C(C2=O)CCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2479191.png)
triazin-4-one](/img/structure/B2479193.png)
![4-(diethylsulfamoyl)-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2479195.png)
![3-[5-(1,3-Dioxolan-2-yl)oxolan-2-yl]propanoic acid](/img/structure/B2479196.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2479202.png)
![1-(4-Fluorophenyl)-4-(4-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperazin-1-yl)butane-1,4-dione](/img/structure/B2479204.png)


![1-[1,1'-biphenyl]-2-yl-3,5-bis(trifluoromethyl)-1H-pyrazole](/img/structure/B2479207.png)

![N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2479211.png)